REACTION_CXSMILES
|
Cl[CH2:2][C:3]1[N:7]=[C:6]([C:8]2[CH:13]=[CH:12][C:11]([O:14][CH3:15])=[CH:10][CH:9]=2)[O:5][N:4]=1.[N-:16]=[N+]=[N-].[Na+].O.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>CN(C)C=O>[CH3:15][O:14][C:11]1[CH:12]=[CH:13][C:8]([C:6]2[O:5][N:4]=[C:3]([CH2:2][NH2:16])[N:7]=2)=[CH:9][CH:10]=1 |f:1.2|
|
Name
|
|
Quantity
|
8.9 mmol
|
Type
|
reactant
|
Smiles
|
ClCC1=NOC(=N1)C1=CC=C(C=C1)OC
|
Name
|
|
Quantity
|
17.8 mmol
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
9 mmol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
This mixture was stirred at room temperature for 20 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (3×)
|
Type
|
WASH
|
Details
|
washed with water (2×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
TEMPERATURE
|
Details
|
gently warmed for 18 hours
|
Duration
|
18 h
|
Type
|
TEMPERATURE
|
Details
|
Upon cooling the material solidified
|
Type
|
DISSOLUTION
|
Details
|
This solid was dissolved in tetrahydrofuran (15 mL)
|
Type
|
CUSTOM
|
Details
|
Bubbling
|
Type
|
STIRRING
|
Details
|
This mixture was stirred for 16 hours
|
Duration
|
16 h
|
Type
|
ADDITION
|
Details
|
treated with water (3.0 mL)
|
Type
|
TEMPERATURE
|
Details
|
This was heated in a 45° C. oil bath for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The product was purified by flash chromatography (silica gel; 2:1 ether/dichloromethane), m.p. 66-68° C.
|
Reaction Time |
20 h |
Name
|
|
Type
|
|
Smiles
|
COC1=CC=C(C=C1)C1=NC(=NO1)CN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |